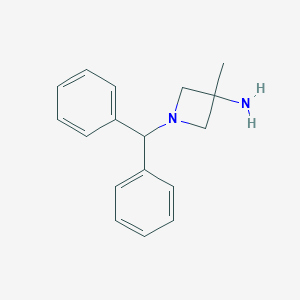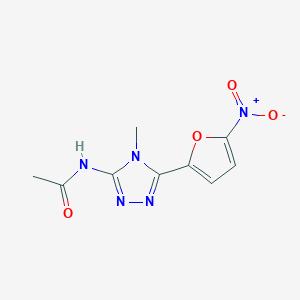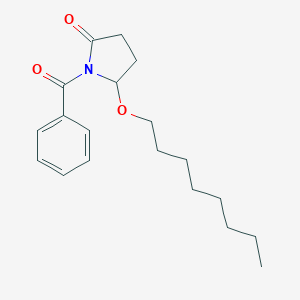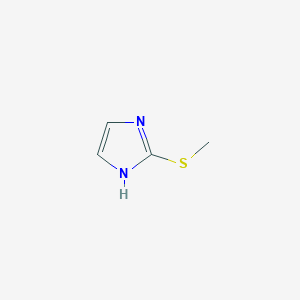
2-(Methylthio)imidazol
Übersicht
Beschreibung
2-(Methylthio)-1H-imidazole is an organic compound with the molecular formula C4H6N2S. It is a heterocyclic compound that belongs to the class of imidazoles. It is an important intermediate in various synthetic processes, and has been studied extensively for its use in the synthesis of pharmaceuticals, agrochemicals, and other products. It has been used in the synthesis of various biologically active compounds, including antibiotics, antifungals, and anti-cancer agents. Additionally, it has been used in the synthesis of various organometallic compounds and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs- und antimikrobielle Wirkstoffe
2-(Methylthio)imidazol: spielt eine entscheidende Rolle bei der Synthese von biologisch aktiven Molekülen, einschließlich Antikrebs- und antimikrobiellen Wirkstoffen. Seine Derivate werden bei der Entwicklung von Medikamenten eingesetzt, die auf verschiedene Krankheiten abzielen, wobei seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, genutzt wird .
Synthetische Chemie: Katalysatoren und Grüne Chemie
In der synthetischen Chemie wird diese Verbindung aufgrund ihrer katalytischen Eigenschaften verwendet, insbesondere in Anwendungen der grünen Chemie. Es dient als Vorläufer oder Bestandteil von Katalysatoren, die Reaktionen unter umweltfreundlichen Bedingungen ermöglichen .
Industrielle Anwendungen: Korrosionsschutzmittel und Copolymere
Die Industrie profitiert von This compound durch seine Verwendung als Korrosionsschutzmittel, das dazu beiträgt, Materialien vor dem Abbau zu schützen. Darüber hinaus wird es in Copolymere eingearbeitet, um die Materialeigenschaften zu verbessern .
Pflanzenschutzmittel: Fungizide und Herbizide
Als Pflanzenschutzmittel werden This compound-Derivate zu Fungiziden und Herbiziden verarbeitet. Diese Verbindungen helfen bei der Bekämpfung von Pflanzenkrankheiten und der Kontrolle von Unkrautwachstum und tragen so zur landwirtschaftlichen Produktivität bei .
Pharmazeutische Forschung: Enzyminhibitoren
In der pharmazeutischen Forschung ist diese Verbindung bei der Entwicklung von Enzyminhibitoren von entscheidender Bedeutung. Diese Inhibitoren sind unerlässlich für die Entwicklung von Behandlungen für verschiedene Gesundheitsprobleme durch Modulation der enzymatischen Aktivität .
Materialwissenschaft: Funktionelle Materialien und Farbstoffe
Die Materialwissenschaft nutzt die Vielseitigkeit von This compound bei der Herstellung von funktionalen Materialien, einschließlich Farbstoffen für Solarzellen und andere optische Anwendungen. Seine einzigartigen Eigenschaften machen es für eine Vielzahl von materialbasierten Innovationen geeignet .
Wirkmechanismus
Target of Action
2-(Methylthio)imidazole, also known as 2-(Methylthio)-1H-imidazole or 2-(methylsulfanyl)-1H-imidazole, is a derivative of imidazole . Imidazole derivatives are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
It’s known that imidazole moieties of histidine and purines are synthesized by different, non-homologous enzymes . These two anabolic pathways are connected by the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR), which is synthesized in both routes but used only in purine biosynthesis .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that 2-(Methylthio)imidazole may have similar effects
Action Environment
It’s known that benzimidazoles, another class of imidazole derivatives, are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of 2-(Methylthio)imidazole might also be influenced by environmental factors.
Safety and Hazards
Biochemische Analyse
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-(Methylthio)imidazole vary with different dosages in animal models
Eigenschaften
IUPAC Name |
2-methylsulfanyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOCLWUDDWXHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997984 | |
| Record name | 2-(Methylsulfanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7666-04-8 | |
| Record name | 1H-Imidazole, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulfanyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-(Methylthio)-1H-imidazoles?
A1: A prevalent method involves the reaction of α-aminoketones with potassium thiocyanate to yield 1,3-imidazole-2-thiones, which are subsequently alkylated using methyl iodide. [] Another approach utilizes the condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, resulting in the formation of substituted methyleneimidazolidines alongside the elimination of methanethiol. []
Q2: How does the structure of 2-(Methylthio)-1H-imidazole derivatives influence their biological activity?
A2: Studies focusing on the antiviral activity of 2-(Methylthio)-1H-imidazoles as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) highlight the significance of structural modifications. For instance, the presence of a cyclohexylmethyl group at the 5-position of the imidazole ring, particularly in N-3 alkylated derivatives, significantly enhances activity against HIV-1. []
Q3: Can 2-(Methylthio)-1H-imidazole derivatives be used as corrosion inhibitors?
A3: Research suggests that certain derivatives, like 5-Benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibit promising corrosion inhibition properties for aluminum in acidic environments. The inhibition mechanism is attributed to the chemisorption of the inhibitor molecules onto the aluminum surface, creating a protective barrier. []
Q4: What unique chemical transformations have been observed with 2-(Methylthio)-1H-imidazoles?
A4: An unusual rearrangement reaction involving a pyrimidinium salt yielded 4-Benzoyl-5-(4-chlorophenyl)-2-(methylthio)-1H-imidazole. This unexpected transformation highlights the potential for novel synthetic pathways and structural diversity within this class of compounds. []
Q5: Are there any applications of 2-(Methylthio)-1H-imidazoles in the synthesis of other important molecules?
A5: Yes, they serve as valuable precursors in the synthesis of biologically relevant compounds. For example, 1-Benzyl-2-(methylthio)-imidazole-5-ketone, derived from simple starting materials, can be elaborated into L-Histidine, a proteinogenic amino acid. This synthetic route also allows for the incorporation of stable isotopes, expanding its utility in biochemical studies. []
Q6: Have 2-(Methylthio)-1H-imidazoles been identified in natural sources, and if so, do they possess biological activity?
A6: 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid has been isolated from the seed coat of the Chinese Windmill Palm Tree (Trachycarpus fortunei). This compound, along with other identified components, exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery emphasizes the potential of natural sources as reservoirs for novel 2-(Methylthio)-1H-imidazole derivatives with therapeutic applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



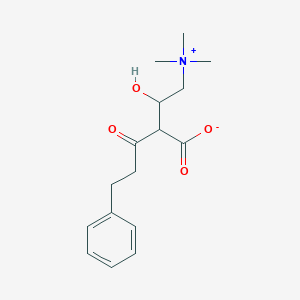

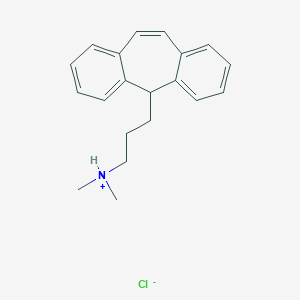




![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)

